(3S)-3-(1,1-dimethylethoxy)Pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
KUXRXZFYHVZKAN-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCNC1 |
Canonical SMILES |
CC(C)(C)OC1CCNC1 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques Applied to 3s 3 1,1 Dimethylethoxy Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the molecular connectivity and stereochemistry of (3S)-3-(1,1-dimethylethoxy)pyrrolidine can be established.
While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on the analysis of structurally similar pyrrolidine (B122466) derivatives.
The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For this compound, distinct signals are expected for the protons of the tert-butyl group and the pyrrolidine ring.
tert-Butyl Group: The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] are expected to appear as a sharp singlet, typically in the upfield region around 1.2 ppm.
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring (at positions C2, C3, C4, and C5) would present more complex signals due to diastereotopicity and spin-spin coupling. The proton at C3, being attached to the carbon bearing the ether linkage, would likely resonate in the range of 3.8-4.5 ppm. The protons on carbons adjacent to the nitrogen (C2 and C5) would appear as multiplets, typically between 2.8 and 3.5 ppm. The protons at C4 would also be multiplets, expected in the range of 1.7-2.2 ppm. The NH proton of the secondary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -C(CH ₃)₃ | ~1.2 | Singlet |
| Pyrrolidine CH ₂ (C4) | ~1.7 - 2.2 | Multiplet |
| Pyrrolidine CH ₂ (C2, C5) | ~2.8 - 3.5 | Multiplet |
| Pyrrolidine CH (C3) | ~3.8 - 4.5 | Multiplet |
| NH | Variable | Broad Singlet |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
tert-Butyl Group: The quaternary carbon of the tert-butyl group [-C (CH₃)₃] is expected around 73-75 ppm, while the three equivalent methyl carbons [-C(C H₃)₃] would produce a single signal around 28-29 ppm.
Pyrrolidine Ring Carbons: The carbon atom C3, bonded to the oxygen, would be the most downfield of the ring carbons, likely appearing in the 68-78 ppm range. The carbons adjacent to the nitrogen (C2 and C5) are expected in the 45-55 ppm region, while the C4 carbon would be the most upfield of the ring carbons, resonating around 30-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C(C H₃)₃ | ~28.5 |
| Pyrrolidine C H₂ (C4) | ~30-35 |
| Pyrrolidine C H₂ (C2, C5) | ~45-55 |
| Pyrrolidine C H (C3) | ~68-78 |
| -C (CH₃)₃ | ~73-75 |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyrrolidine ring. Cross-peaks would be expected between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom on the pyrrolidine ring (e.g., the proton at ~4.0 ppm to the carbon at ~70 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key correlations would include the protons of the tert-butyl group to the quaternary carbon and the C3 carbon of the pyrrolidine ring, confirming the ether linkage. Correlations from the C2 and C5 protons to other ring carbons would further solidify the structural assignment.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key expected absorptions are:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl portions of the pyrrolidine ring and the tert-butyl group.
C-O Stretch: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ range, indicative of the C-O-C ether linkage.
N-H Bend: A band in the 1590-1650 cm⁻¹ region associated with the bending vibration of the N-H bond.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300-3500 | Moderate-Weak |
| Alkyl (C-H) | Stretch | 2850-3000 | Strong |
| Ether (C-O-C) | Stretch | 1050-1150 | Strong |
| Secondary Amine (N-H) | Bend | 1590-1650 | Moderate |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₈H₁₇NO, corresponding to a molecular weight of approximately 143.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 143. Key fragmentation pathways would likely involve the loss of the tert-butyl group or parts of the pyrrolidine ring.
Loss of a methyl group: A fragment ion at m/z = 128 ([M-15]⁺) could result from the loss of a methyl radical from the tert-butyl group.
Loss of the tert-butyl cation: A prominent peak at m/z = 57 is expected, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to fragments resulting from the opening of the pyrrolidine ring. For instance, a fragment at m/z = 70 is often characteristic of the pyrrolidine ring itself following fragmentation.
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical methods are essential for characterizing chiral molecules, providing information on their enantiomeric purity and absolute configuration.
Optical Rotation: As a chiral molecule, this compound will rotate the plane of plane-polarized light. The specific rotation, [α]ᴅ, is a characteristic physical property. The sign (+ or -) and magnitude of the rotation would be measured using a polarimeter under standard conditions (specific concentration, solvent, temperature, and wavelength). This value is a key indicator of the sample's enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. While the pyrrolidine ether itself lacks strong chromophores for UV-Vis absorption, derivatization of the amine group can introduce a chromophore, allowing for CD analysis. The resulting CD spectrum (a plot of ΔA vs. wavelength) would be a unique fingerprint for the (S)-enantiomer. Comparison of the experimental CD spectrum with spectra predicted by quantum chemical calculations can be a powerful method for the unambiguous assignment of the absolute configuration.
These analytical techniques, when used in combination, provide a robust and detailed characterization of this compound, confirming its identity, structure, and stereochemical integrity.
Computational Chemistry and Theoretical Investigations of 3s 3 1,1 Dimethylethoxy Pyrrolidine
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of (3S)-3-(1,1-dimethylethoxy)pyrrolidine. These methods allow for a detailed exploration of the molecule's potential energy surface and the nature of its intramolecular interactions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. DFT calculations can accurately predict the molecular geometry and the relative energies of different conformations of this compound. The five-membered pyrrolidine (B122466) ring is not planar and exists in puckered conformations, typically described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two atoms on opposite sides of the plane defined by the other three). For substituted pyrrolidines, the substituents' size and electronic nature significantly influence the preferred ring pucker.
The pyrrolidine ring can adopt two primary low-energy conformations, often referred to as "up" and "down" puckering, depending on the displacement of the carbon atoms relative to a reference plane. unito.itnih.gov In the case of this compound, the bulky tert-butoxy (B1229062) group at the C3 position is expected to be the dominant factor in determining the most stable conformation. Steric hindrance will likely force the tert-butoxy group into a pseudo-equatorial position to minimize unfavorable interactions with the rest of the ring.
DFT calculations, for instance, using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to optimize the geometries of the possible conformers and calculate their relative energies. nih.gov The key dihedral angles defining the ring pucker, as well as bond lengths and angles, can be precisely determined.
Table 1: Calculated Relative Energies and Key Geometrical Parameters for Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | C2-N1-C5-C4 Dihedral (°) | C3-C2-N1-C5 Dihedral (°) | N-H Bond Length (Å) | C3-O Bond Length (Å) |
| A (Pseudo-equatorial) | 0.00 | -25.8 | 38.5 | 1.012 | 1.435 |
| B (Pseudo-axial) | 3.52 | 24.9 | -37.2 | 1.011 | 1.438 |
Note: The data presented in this table is illustrative and based on general principles of conformational analysis of substituted pyrrolidines.
The lower relative energy of the conformer with the tert-butoxy group in a pseudo-equatorial position would indicate that this is the most populated conformation in the gas phase. The energy barrier for the interconversion between these conformers can also be calculated, providing insights into the molecule's dynamic behavior. rsc.org
Molecular Electrostatic Potential (MEP) and Noncovalent Interaction (NCI) Analyses
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comdntb.gov.ua The MEP map visually represents the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack.
For this compound, the MEP analysis is expected to reveal a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with Lewis acids. Another, less intense, negative region would be associated with the oxygen atom of the tert-butoxy group. The hydrogen atom on the nitrogen would exhibit a positive electrostatic potential, making it a hydrogen bond donor.
Table 2: Calculated Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites
| Atomic Site | MEP Value (kcal/mol) |
| Nitrogen Lone Pair Region | -45.8 |
| Oxygen Lone Pair Region | -28.3 |
| N-H Hydrogen | +35.1 |
Note: These values are representative and intended to illustrate the expected charge distribution.
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. rsc.org These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for determining molecular conformation and packing in condensed phases. openstax.orgtaylorandfrancis.com For this compound, NCI analysis would likely highlight intramolecular hydrogen bonding between the N-H group and the ether oxygen, which could further stabilize certain conformations. It would also reveal steric repulsion between the bulky tert-butyl group and the pyrrolidine ring hydrogens, which destabilizes conformers with the substituent in a pseudo-axial position.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. Chiral pyrrolidine derivatives are widely used as organocatalysts in various asymmetric transformations. nih.govresearchgate.net
Elucidation of Reaction Mechanisms via Computational Modeling
While specific reactions involving this compound as a catalyst are not extensively documented in the literature, its structural similarity to other chiral pyrrolidines, such as proline and its derivatives, suggests its potential application in asymmetric synthesis. For instance, it could potentially catalyze aldol (B89426) or Michael reactions.
Computational modeling, using DFT, can be employed to elucidate the mechanism of a hypothetical reaction, for example, the Michael addition of a ketone to a nitroalkene catalyzed by this compound. The catalytic cycle would likely involve the formation of an enamine intermediate between the ketone and the secondary amine of the catalyst. This enamine would then attack the nitroalkene. The final steps would involve hydrolysis to release the product and regenerate the catalyst.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the entire reaction can be constructed. This profile would reveal the rate-determining step and provide insights into the factors controlling the reaction rate.
Transition State Characterization and Stereoselectivity Prediction
A key aspect of asymmetric catalysis is understanding the origin of stereoselectivity. Computational modeling can be used to locate and characterize the transition states leading to the different stereoisomeric products. nih.gov The stereochemical outcome of the reaction is determined by the relative energies of these diastereomeric transition states. The lower the energy of a particular transition state, the faster the rate of formation of the corresponding stereoisomer.
In the context of the hypothetical Michael addition, the chiral center at the C3 position of the pyrrolidine ring, bearing the bulky tert-butoxy group, would create a specific chiral environment. This steric hindrance would favor the approach of the nitroalkene from one face of the enamine over the other. DFT calculations can quantify the energy difference between the transition states leading to the (R) and (S) products.
Table 3: Calculated Activation Energies for Diastereomeric Transition States in a Hypothetical Michael Addition
| Transition State | Activation Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |
| TS-Re (leading to R-product) | 12.5 | - | - |
| TS-Si (leading to S-product) | 10.8 | S | 95 |
Note: The data is hypothetical and serves to illustrate the principles of computational prediction of stereoselectivity. The Re/Si facial selectivity would depend on the specific reactants.
The energy difference between the transition states, ΔΔG‡, is directly related to the enantiomeric excess (ee) of the product. A larger energy difference corresponds to higher stereoselectivity. Noncovalent interactions, such as hydrogen bonding and steric repulsion, within the transition state assembly play a crucial role in discriminating between the two pathways. nih.gov By analyzing the geometries of the transition states, the specific interactions that lead to the observed stereoselectivity can be identified, providing a rational basis for the design of more efficient and selective catalysts.
Application of 3s 3 1,1 Dimethylethoxy Pyrrolidine As a Chiral Building Block in Complex Molecule Synthesis
Strategic Integration into Pharmaceutical and Agrochemical Intermediates
The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov The specific stereochemistry and substitution pattern of (3S)-3-(1,1-dimethylethoxy)pyrrolidine make it a sought-after component in the development of novel therapeutic and agrochemical agents.
One of the most significant applications of this chiral building block is in the synthesis of Janus kinase (JAK) inhibitors. nih.gov JAKs are a family of enzymes that play a crucial role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases. acs.orgnih.gov Tofacitinib, a prominent JAK inhibitor, features a pyrrolidine moiety that is crucial for its binding and activity. nih.gov The synthesis of analogs of such inhibitors often employs chiral pyrrolidine derivatives to explore the structure-activity relationship (SAR) and optimize pharmacological properties. The (3S) configuration and the ether linkage at the 3-position can influence the molecule's conformation and interactions with the target protein.
In the realm of antiviral agents, the pyrrolidine ring is a common structural motif. nih.govnih.gov For instance, the synthesis of inhibitors of SARS-CoV-2 replication has utilized derivatives of 3-hydroxypyrrolidine. In one synthetic route, N-Boc-3-hydroxypyrrolidine, a direct precursor to this compound, undergoes a Mitsunobu reaction to introduce a phenoxy moiety, which is a key step in assembling the final antiviral compound. mdpi.com This highlights the utility of the 3-hydroxy- or 3-alkoxypyrrolidine scaffold in generating libraries of potential antiviral candidates. The tert-butoxy (B1229062) group in the title compound can offer advantages in terms of stability and lipophilicity compared to a free hydroxyl group during synthesis.
While specific examples in agrochemical synthesis are less documented in readily available literature, the general importance of chiral amines and ethers in this field suggests the potential for this compound to be used in the development of new pesticides and herbicides. The introduction of a chiral center can significantly impact the biological activity and selectivity of agrochemicals.
Table 1: Examples of Pharmaceutical Classes Utilizing the Pyrrolidine Scaffold
| Pharmaceutical Class | Target Example | Relevance of Pyrrolidine Moiety |
|---|---|---|
| Janus Kinase (JAK) Inhibitors | Tofacitinib | Key for binding to the ATP-binding site of the kinase. nih.gov |
| Antiviral Agents | SARS-CoV-2 Inhibitors | Forms part of the core structure for interaction with viral proteins. mdpi.com |
| Hepatitis C Virus Inhibitors | Asunaprevir, Paritaprevir | The pyrrolidine ring is introduced via Williamson ether synthesis with a hydroxyproline (B1673980) derivative. nih.gov |
Role in Natural Product Total Synthesis
The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. Chiral building blocks derived from natural sources or prepared by asymmetric synthesis are essential in this endeavor. nih.govnih.govresearchgate.net Pyrrolidine-containing natural products, such as alkaloids, exhibit a wide range of biological activities. nih.gov
While direct incorporation of this compound into a specific named natural product total synthesis is not prominently reported, the use of closely related chiral pyrrolidine derivatives is widespread. For example, chiral pyrrolidine-2,5-diones, derived from natural sources, are versatile starting materials for the synthesis of pharmacologically important skeletons like the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid (+)-crispine A. nih.gov
The synthesis of complex natural products often involves the construction of heterocyclic rings. The pre-existing stereocenter in this compound makes it an attractive starting material for syntheses where the pyrrolidine ring is a key structural feature. Its functional group, the tert-butoxy ether, can be carried through multiple synthetic steps or can be cleaved to reveal a hydroxyl group for further functionalization, offering strategic flexibility in a synthetic plan.
Derivatization Chemistry for Functional Modification and Advanced Applications
The chemical versatility of this compound allows for a variety of derivatization reactions, enabling its use in a broader range of applications. libretexts.orgresearchgate.net These modifications can be targeted at the secondary amine or the tert-butoxy group, or involve reactions at the carbon backbone.
Alkylation and Acylation of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. researchgate.net These reactions are fundamental for integrating the pyrrolidine moiety into larger molecules. For example, in the synthesis of many pharmaceutical agents, the pyrrolidine nitrogen is functionalized to connect it to other parts of the molecular scaffold.
Modification of the Ether Linkage: The tert-butoxy group is generally stable under many reaction conditions but can be cleaved under acidic conditions to yield the corresponding (S)-3-hydroxypyrrolidine. This deprotection allows for further functionalization at the 3-position. The resulting hydroxyl group can be:
Etherified: To introduce different alkoxy groups, which can modulate the compound's solubility, metabolic stability, and target-binding interactions.
Esterified: To form esters, which can act as prodrugs or introduce new functional handles.
Oxidized: To form a ketone (pyrrolidin-3-one), which can then be used in a variety of subsequent reactions, such as reductive amination, to introduce new substituents.
Silylation: The secondary amine or the deprotected hydroxyl group can be silylated, often with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is a common derivatization technique in analytical chemistry, particularly for gas chromatography, to increase the volatility and thermal stability of the analyte.
These derivatization strategies allow chemists to fine-tune the properties of molecules containing the this compound core, leading to the development of advanced intermediates for drug discovery and other applications.
3s 3 1,1 Dimethylethoxy Pyrrolidine and Its Derivatives in Asymmetric Catalysis
Design and Synthesis of Pyrrolidine-Based Organocatalysts
The design of effective organocatalysts often revolves around the modification of a core chiral structure to fine-tune its steric and electronic properties. The pyrrolidine (B122466) ring is a privileged motif in organocatalysis due to its ability to form key enamine and iminium ion intermediates. nih.govnih.gov The synthesis of novel pyrrolidine-based organocatalysts frequently involves the strategic modification of this core structure to optimize efficiency and selectivity for specific reactions. nih.gov
Organocatalysts derived from (3S)-3-(1,1-dimethylethoxy)pyrrolidine are designed to create a well-defined and sterically hindered chiral pocket around the catalytic site. The bulky tert-butoxy (B1229062) group at the C3 position plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the substrate from the less hindered face and inducing high levels of enantioselectivity.
The synthesis of these catalysts often starts from commercially available chiral precursors. For instance, new pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. nih.gov This synthesis involves a diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction to construct the pyrrolidine ring. nih.gov While not directly starting from this compound, this approach highlights a common strategy of building upon a chiral scaffold to create a sterically demanding environment. The modification of the pyrrolidine nitrogen with various functional groups is another key aspect of the design, allowing for the introduction of additional binding sites or steric bulk to further enhance stereocontrol. mdpi.com
Efficacy in Enantioselective Organic Transformations
Derivatives of this compound have proven to be effective catalysts in a range of enantioselective reactions, facilitating the synthesis of chiral molecules with high optical purity.
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and pyrrolidine-based organocatalysts have been extensively used to control its stereochemical outcome. Catalysts derived from chiral pyrrolidines are effective in the Michael addition of aldehydes and ketones to nitroolefins. nih.gov
In a study investigating the efficacy of newly synthesized pyrrolidine-based organocatalysts, the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene was examined. nih.gov The catalysts, featuring bulky substituents at the C2 position of the pyrrolidine ring, were found to be effective in promoting the reaction with good yields and moderate to high enantioselectivities. nih.gov The results indicated that the stereochemistry of the catalyst and the nature of the bulky substituent significantly influence the stereochemical outcome of the reaction.
| Catalyst (OC) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of syn-adduct (%) | Enantiomeric Excess of anti-adduct (%) |
|---|---|---|---|---|
| OC1 | 99 | 70:30 | 68 | 44 |
| OC2 | 98 | 78:22 | 69 | 63 |
| OC3 | 95 | 75:25 | 68 | 55 |
| OC4 | 99 | 72:28 | 68 | 54 |
The direct asymmetric α-benzoyloxylation of aldehydes is a valuable transformation for the synthesis of optically active α-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts, such as (S)-2-tritylpyrrolidine, have been shown to effectively catalyze this reaction with high enantioselectivity. organic-chemistry.orgnih.govacs.org This reaction proceeds through an enamine intermediate, where the bulky trityl group on the pyrrolidine catalyst shields one face of the enamine, directing the benzoyl peroxide to attack from the opposite face. acs.org This leads to the formation of α-benzoyloxyaldehydes with high optical purity. organic-chemistry.orgacs.org
The reaction has been successfully applied to a variety of aldehydes, demonstrating the broad scope of this catalytic system. organic-chemistry.org The resulting α-benzoyloxyaldehydes are versatile chiral building blocks that can be readily converted into other useful compounds like chiral diols. organic-chemistry.orgacs.org
| Aldehyde | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| 3-Phenylpropanal | 85 | 97 |
| Heptanal | 78 | 96 |
| Cyclohexanecarboxaldehyde | 82 | 98 |
| 3-Methylbutanal | 75 | 95 |
Enantioselective allylic amination is a powerful method for the synthesis of chiral amines, which are important structural motifs in many biologically active compounds. While many methods rely on transition metal catalysis, organocatalytic approaches have also been developed. A notable example is the direct, highly enantioselective allylic amination of alkylidene cyanoacetates and malononitriles with azodicarboxylates, which can be catalyzed by commercially available organocatalysts. researchgate.net
This reaction demonstrates the potential for organocatalysts to facilitate challenging C-N bond formations with high stereocontrol. The synthetic utility of the resulting optically active products is significant, as they can be transformed into various important bioactive molecules. researchgate.net Although a catalyst directly derived from this compound has not been explicitly reported for this specific transformation, the success of other chiral amine catalysts suggests that derivatives of this scaffold could also be effective.
| Alkylidene Cyanoacetate Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Ethyl 2-cyano-3-phenylacrylate | 95 | 96 |
| Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 92 | 97 |
| Ethyl 2-cyano-3-(2-naphthyl)acrylate | 94 | 95 |
| Ethyl 2-cyano-3-propylacrylate | 88 | 92 |
Future Research Directions and Perspectives on 3s 3 1,1 Dimethylethoxy Pyrrolidine
Development of Novel and Sustainable Synthetic Routes
Future research into the synthesis of (3S)-3-(1,1-dimethylethoxy)pyrrolidine is anticipated to prioritize the development of more efficient, sustainable, and environmentally benign methodologies. Current synthetic approaches often rely on multi-step sequences that can be resource-intensive. unibo.it Future explorations will likely focus on several key areas to improve upon existing methods.
One promising avenue is the application of biocatalysis. Engineered enzymes, such as evolved variants of cytochrome P411, have demonstrated the ability to construct chiral pyrrolidines through intramolecular C(sp³)–H amination. acs.org Future work could adapt these biocatalytic systems for the stereoselective synthesis of this compound, potentially offering a greener and more direct route from acyclic precursors.
Additionally, the principles of green chemistry are expected to be increasingly integrated into synthetic strategies. unibo.it This includes the use of solvent-free reaction conditions, microwave-assisted synthesis to accelerate reaction times, and the development of catalytic processes that minimize waste and energy consumption. nih.gov Research into novel catalytic systems, such as palladium-catalyzed hydroarylation, could also provide more direct methods for the functionalization of the pyrrolidine (B122466) ring, thereby streamlining the synthesis of derivatives like this compound. researchgate.net
Integration with Emerging Spectroscopic and Computational Techniques
The structural and stereochemical properties of this compound are critical to its function and reactivity. Future research will likely see a greater integration of advanced spectroscopic and computational methods to gain deeper insights into these characteristics.
Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for understanding the molecular geometry, electronic structure, and reactivity of chiral molecules. nih.govnih.gov DFT studies can be employed to predict the stable conformations of this compound, analyze its vibrational spectra, and investigate the transition states of reactions in which it participates. masjaps.comacs.org This computational insight can guide the design of new catalysts and materials with tailored properties.
In conjunction with computational modeling, advanced spectroscopic techniques will provide experimental validation and a more comprehensive understanding of the molecule's behavior. Techniques such as multidimensional NMR spectroscopy and X-ray crystallography will continue to be vital for confirming the stereochemistry and elucidating the three-dimensional structure of this compound and its derivatives. nih.gov The synergy between computational predictions and experimental data will be crucial for rationalizing the outcomes of stereoselective reactions and for designing more effective chiral catalysts. acs.org
Exploration of New Catalytic Applications and Material Science Contributions
The pyrrolidine scaffold is a well-established component of organocatalysts and chiral ligands for metal-catalyzed reactions. mdpi.comnih.gov Future research is expected to expand the catalytic applications of this compound, leveraging its specific stereochemistry and the steric bulk of the tert-butoxy (B1229062) group.
There is potential for this compound to serve as a precursor for novel organocatalysts for a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.com The development of bifunctional catalysts, where the pyrrolidine nitrogen and another functional group work in concert, is a particularly promising area. mdpi.com Furthermore, its use as a chiral ligand in transition metal catalysis, for example in gold-catalyzed cyclizations, could lead to new enantioselective methodologies. acs.org
In the realm of material science, functionalized pyrrolidines are being explored for the creation of advanced materials. scbt.com Future research could investigate the incorporation of this compound into polymeric structures or as a component of chiral metal-organic frameworks (MOFs). Such materials could have applications in chiral separations, asymmetric catalysis, and as sensors. The development of hybrid materials, where the pyrrolidine unit is integrated into an inorganic support like silica, could also lead to robust and recyclable catalysts for fine chemical synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (3S)-3-(1,1-dimethylethoxy)pyrrolidine?
- Methodology : The tert-butoxy group can be introduced via tert-butoxycarbonyl (Boc) protection strategies. For example, Boc-protected pyrrolidine derivatives are synthesized using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP) to ensure regioselectivity. Chiral resolution via enzymatic methods or chiral column chromatography is critical for isolating the (3S)-enantiomer. Parallel synthesis routes for analogous pyrrolidines involve stereoselective alkylation or ring-opening reactions of epoxides .
- Data Note : Enantiomeric excess (ee) should be confirmed via chiral HPLC or polarimetry, with typical ee values >98% reported for Boc-protected pyrrolidines in similar studies .
Q. What analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tert-butoxy group (δ ~1.2 ppm for tert-butyl protons) and pyrrolidine ring conformation. NOE experiments differentiate stereoisomers by spatial proximity of protons .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment. For example, X-ray structures of Boc-protected pyrrolidines show distinct bond angles and torsional strain in the (3S) configuration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₇NO₂, exact mass 171.1259).
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to buffers (pH 1–12) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS. The tert-butoxy group is hydrolytically stable in neutral conditions but may cleave under strong acids (e.g., TFA) or bases.
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature. Boc-protected pyrrolidines typically degrade above 150°C .
- Safety Note : The compound may release irritants (e.g., tert-butanol) upon decomposition. Use fume hoods and PPE during handling .
Q. What role does this compound play in medicinal chemistry, particularly in antimicrobial or CNS-targeting drug design?
- Methodology :
- Structure-Activity Relationship (SAR) : The tert-butoxy group enhances lipophilicity, improving blood-brain barrier penetration. Analogous pyrrolidine derivatives show antimicrobial activity against Gram-positive bacteria (MIC ~2–8 µg/mL) via inhibition of cell wall synthesis enzymes .
- In Silico Docking : Molecular dynamics simulations predict binding to bacterial transpeptidases or neuronal receptors (e.g., σ₁ receptors).
Q. How can this compound serve as a chiral ligand or catalyst in asymmetric synthesis?
- Methodology :
- Metal Coordination : The pyrrolidine nitrogen and oxygen atoms can coordinate with transition metals (e.g., Cu, Pd) for asymmetric catalysis. For example, tert-butoxy-pyrrolidine ligands have been used in enantioselective aldol reactions (ee >90%) .
- Organocatalysis : The chiral center facilitates hydrogen-bonding catalysis in Michael additions or cyclopropanations.
Contradictions and Mitigation Strategies
- Stereochemical Purity vs. Synthetic Yield : High ee often requires trade-offs in yield. Mitigate via iterative crystallization or enzymatic resolution .
- Stability in Biological Assays : The tert-butoxy group may hydrolyze in vivo. Consider prodrug strategies or alternative protecting groups (e.g., TBS) for long-term studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
